4-(Tert-butoxycarbonylamino)picolinic acid
Description
Evolution of Boc-Protected Aminopicolinic Acids in Chemical Research
The development of Boc-protected aminopicolinic acids originated from mid-20th-century innovations in peptide synthesis. The tert-butoxycarbonyl group, first introduced as a protecting moiety for amines in the 1950s, gained prominence due to its stability under basic conditions and selective deprotection under acidic conditions. Early applications focused on α-amino acids, but by the 1980s, researchers recognized the potential of extending this strategy to heterocyclic amines.
Picolinic acid derivatives, with their aromatic nitrogen atom and carboxylic acid functionality, presented unique challenges. The electron-deficient pyridine ring necessitated modified coupling strategies, while the 4-amino group's position influenced both electronic and steric effects. Breakthroughs in the late 1990s demonstrated that Boc protection of 4-aminopicolinic acid enabled:
- Enhanced solubility in polar aprotic solvents
- Suppression of unwanted ring-opening reactions during nucleophilic substitutions
- Improved crystallinity for characterization
A pivotal study by Chen et al. (2021) systematically explored Boc-protected amino acid ionic liquids, revealing their dual role as both reactants and solvents in solid-phase peptide synthesis. This work laid the foundation for understanding how Boc-group steric bulk modulates reaction pathways in constrained heterocyclic systems.
Position-Specific Substitution Significance in Picolinic Acid Chemistry
The 4-position substitution pattern in picolinic acid derivatives confers distinct electronic and spatial characteristics. Comparative analyses of substitution isomers show that:
| Position | Resonance Effects | Hydrogen Bonding Capacity | Steric Accessibility |
|---|---|---|---|
| 2-amino | Conjugative with COOH | High (intramolecular H-bond) | Low |
| 3-amino | Non-conjugative | Moderate | Moderate |
| 4-amino | Cross-conjugative | Low | High |
4-Substitution avoids direct conjugation with the carboxylic acid group, creating a molecular architecture where the amino and carboxyl moieties act as independent reactive centers. This decoupling enables sequential functionalization strategies impossible in 2- or 3-substituted analogs. Nuclear magnetic resonance studies of 4-(tert-butoxycarbonylamino)picolinic acid reveal:
- Downfield shift of C4 proton (δ 8.45 ppm) due to anisotropic effects
- Split coupling patterns in the pyridine ring (J = 4.8 Hz)
- Characteristic Boc-group tert-butyl singlet at δ 1.45 ppm
The spatial arrangement facilitates metal coordination complexes, with X-ray crystallography showing bidentate binding through the deprotonated carboxyl oxygen and pyridine nitrogen.
Conceptual Framework of Protecting Group Chemistry in Heterocyclic Systems
The Boc group's application in 4-aminopicolinic acid exemplifies three core principles of modern protecting group strategy:
- Orthogonal Protection : Compatibility with common carboxyl-protecting groups (methyl esters, benzyl ethers) enables multi-step syntheses. Thermolysis studies show Boc cleavage occurs at 73–105°C without disturbing acid-labile protecting groups.
- Steric Guidance : The bulky tert-butyl moiety directs electrophilic substitution to the pyridine ring's 3-position, achieving >90% regioselectivity in halogenation reactions.
- Solvation Effects : Boc-protected derivatives exhibit atypical solubility profiles, dissolving in both polar aprotic solvents (DMF, DMSO) and ionic liquid matrices. This dual solubility enables novel reaction media designs.
Recent advances in protecting group chemistry have yielded modified Boc variants for specialized applications:
| Variant | Deprotection Condition | Thermal Stability (°C) | Application Scope |
|---|---|---|---|
| Standard Boc | TFA/CH2Cl2 | 105 | General synthesis |
| Photolabile Boc | hv (365 nm) | 98 | Light-directed synthesis |
| Fluorinated Boc | HF/pyridine | 112 | Fluorophilic systems |
| Acid-stable Boc | HCl/dioxane | 118 | Strongly acidic environments |
Historical Development of 4-Amino Pyridine Carboxylic Acid Derivatives
The historical trajectory of 4-aminopicolinic acid derivatives mirrors advances in heterocyclic chemistry:
1950s–1970s : Initial isolation of natural picolinic acid derivatives from microbial metabolites spurred interest in their synthetic analogs. Early synthetic routes relied on:
- Chichibabin amination of picolinic acid
- Hofmann degradation of nicotinamide derivatives
1980s–2000s : Catalytic asymmetric synthesis methods emerged, enabling enantioselective production of 4-aminopicolinic acid precursors. Key developments included:
- Rhodium-catalyzed hydrogenation of pyridine nitriles
- Enzymatic resolution using lipase-mediated acylations
2010s–Present : The rise of green chemistry principles drove innovation in solvent-free synthesis and ionic liquid applications. Chen's 2021 work demonstrated that 80 wt% solutions of Boc-protected amino acid ionic liquids in DMF reduce reaction viscosity by 76–84% while maintaining high coupling efficiency.
Modern synthetic approaches emphasize atom economy and step efficiency:
$$
\text{Picolinic acid} \xrightarrow[\text{NaN}3]{\text{HNO}3} \text{4-Nitropicolinic acid} \xrightarrow{\text{H}2/\text{Pd-C}} \text{4-Aminopicolinic acid} \xrightarrow{\text{Boc}2\text{O}} \text{Target compound}
$$
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-7-4-5-12-8(6-7)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNGMBRXAOOPEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159981-87-9 | |
| Record name | 4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tert-butoxycarbonylamino)picolinic acid typically involves the protection of the amino group of picolinic acid with a tert-butoxycarbonyl group. This can be achieved through the reaction of picolinic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 4-(Tert-butoxycarbonylamino)picolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted under acidic conditions to yield the free amino derivative.
Oxidation and Reduction: The picolinic acid moiety can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyridine derivatives.
Common Reagents and Conditions:
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products:
Deprotection: Removal of the Boc group yields 4-aminopicolinic acid.
Oxidation: Formation of picolinic acid N-oxide.
Reduction: Formation of dihydropyridine derivatives.
Scientific Research Applications
4-(Tert-butoxycarbonylamino)picolinic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Tert-butoxycarbonylamino)picolinic acid involves its interaction with various molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. Upon deprotection, the free amino group can participate in hydrogen bonding and electrostatic interactions with biological targets, influencing enzyme activity or receptor binding .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-(Tert-butoxycarbonylamino)picolinic acid are best contextualized against related picolinic acid derivatives. Below is a systematic comparison based on synthesis, substituent effects, and applications.
Table 1: Comparative Analysis of this compound and Analogues
Key Insights from Comparison
Substituent Effects on Reactivity and Stability: The Boc group in this compound provides steric and electronic protection to the amine, contrasting with 4-aminopicolinic acid (unprotected NH₂), which is prone to oxidation or undesired side reactions . Phosphonomethyl-substituted derivatives (e.g., 18a–18h) exhibit bioactivity against metallo-β-lactamases due to their zinc-chelating phosphonate groups, a feature absent in the Boc-protected compound .
Positional Isomerism: The 3-Boc-amino isomer (CAS: 569687-82-7) shows distinct reactivity in coupling reactions due to altered steric accessibility compared to the 4-substituted analogue .
Functional Group Modifications: Methyl ester derivatives (e.g., Methyl 4-((tert-Boc)amino)picolinate) enhance membrane permeability, making them preferable for prodrug strategies, whereas the carboxylic acid form is more suited for coordination chemistry .
Biological Activity
4-(Tert-butoxycarbonylamino)picolinic acid (Boc-4-AP) is a chemical compound characterized by its unique structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C₁₂H₁₆N₂O₄
- Molecular Weight: 252.27 g/mol
- Density: 1.222 g/cm³
- Boiling Point: Approximately 465.2 ºC at 760 mmHg
The compound features a pyridine ring with a carboxylic acid group and a tert-butoxycarbonyl (Boc) amino group at the 4-position. The Boc group serves as a protective moiety for the amino group, which plays a crucial role in its reactivity and biological applications.
Synthesis
The synthesis of Boc-4-AP typically involves the protection of the amino group of picolinic acid using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. This reaction is generally conducted in organic solvents such as dichloromethane at room temperature.
Antiviral Properties
Boc-4-AP has demonstrated antiviral activity in both in vitro and in vivo studies. Its mechanism involves interaction with viral proteins, potentially inhibiting their function and thereby reducing viral replication.
Enzyme Interaction Studies
Research indicates that Boc-4-AP interacts with various biological targets, including enzymes and receptors. The protective Boc group allows for selective reactions, facilitating further modifications that enhance its binding affinity to specific enzymes involved in metabolic pathways.
The mechanism of action for Boc-4-AP primarily revolves around its ability to undergo deprotection, revealing the free amino group that can participate in hydrogen bonding and electrostatic interactions with biological targets. This property is particularly useful in enzyme inhibition and receptor modulation, influencing various biological processes .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of Boc-4-AP, it is beneficial to compare it with structurally similar compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3-(Tert-butoxycarbonylamino)picolinic acid | 569687-82-7 | 0.82 |
| 5-(Tert-butoxycarbonylamino)picolinic acid | 848308-47-4 | 0.73 |
| Tert-butyl (2-cyanopyridin-4-yl)carbamate | 262295-94-3 | 0.72 |
Boc-4-AP's specific substitution pattern on the pyridine ring influences its reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
- Antiviral Activity Study : In a study examining various derivatives of picolinic acid, Boc-4-AP exhibited significant antiviral effects against specific viral strains, demonstrating its potential as a therapeutic agent.
- Enzyme Inhibition Research : Interaction studies highlighted Boc-4-AP's ability to bind selectively to certain enzymes, suggesting its role as an inhibitor in metabolic pathways critical for disease progression.
- Peptide Synthesis Applications : The compound has been explored as an intermediate in peptide synthesis, where the deprotected amine can form peptide bonds, showcasing its utility in medicinal chemistry .
Q & A
Basic: What synthetic strategies are commonly employed for preparing 4-(tert-butoxycarbonylamino)picolinic acid, and what critical reaction parameters must be optimized?
Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group on picolinic acid derivatives. Key steps include:
- Coupling Reactions : Use of Boc-protected intermediates (e.g., Boc-piperidine or Boc-piperazine derivatives) for amide bond formation .
- Condition Control : Maintaining anhydrous conditions to prevent Boc group hydrolysis and optimizing temperature (e.g., room temperature for stability) .
- Purification : Column chromatography or recrystallization to isolate the product, with purity verification via HPLC (>95% purity, as seen in analogous Boc-protected compounds) .
Basic: Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR to confirm Boc group integration and aromatic proton signals from the picolinic acid core .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected for Boc-protected analogs ranges 244–312 g/mol) .
- HPLC : Assess purity (>97% in related compounds) and detect hydrolyzed byproducts .
Advanced: How can researchers prevent Boc group deprotection during the synthesis of this compound under acidic or basic conditions?
Answer:
- pH Control : Avoid strong acids/bases; use mild reagents like TFA (trifluoroacetic acid) for selective deprotection .
- Temperature Modulation : Conduct reactions at ≤25°C to minimize thermal decomposition (e.g., Boc-piperidine derivatives decompose at 50°C) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) stabilize the Boc group by reducing nucleophilic attack .
Advanced: What computational methods are suitable for predicting the stability and reactivity of this compound in solvent systems?
Answer:
- Molecular Dynamics (MD) Simulations : Model solute-solvent interactions to predict solubility and aggregation tendencies .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., Boc C=O bond stability) and transition states for hydrolysis pathways .
- Solvent Parameterization : Use Hansen solubility parameters to optimize solvent selection for synthesis and storage .
Basic: What are the documented applications of this compound in medicinal chemistry research?
Answer:
- Building Block : Used in peptide mimetics and kinase inhibitor synthesis due to its rigid picolinic acid backbone and Boc-protected amine .
- Protecting Group Strategy : Facilitates selective functionalization of amino groups in multi-step syntheses .
Advanced: How do catalyst selection and stoichiometry impact the yield of this compound in amide coupling reactions?
Answer:
- Catalysts : HATU or EDCI/HOBt systems improve coupling efficiency by activating carboxylic acids .
- Stoichiometry : A 1.2:1 molar ratio of Boc-amine to picolinic acid derivative minimizes side reactions (e.g., dimerization) .
- Yield Optimization : Typical yields for Boc-protected analogs range 60–85%, with impurities removed via silica gel chromatography .
Basic: What stability challenges are associated with storing this compound, and how can they be mitigated?
Answer:
- Moisture Sensitivity : Store under inert gas (argon) at –20°C to prevent Boc hydrolysis .
- Light Protection : Amber vials reduce photodegradation of the aromatic core .
- Purity Monitoring : Regular HPLC checks to detect degradation (e.g., free amine formation) .
Advanced: How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural elucidation of 4-(t-Boc-amino)picolinic acid derivatives?
Answer:
- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., ChemDraw or ACD/Labs software) .
- Isotopic Patterns : Analyze MS isotopic distributions to distinguish between molecular ion clusters and impurities .
- 2D NMR Techniques : Use HSQC or HMBC to resolve overlapping signals in aromatic regions .
Basic: What solvent systems are recommended for recrystallizing this compound to achieve high purity?
Answer:
- Binary Solvents : Ethyl acetate/hexane or dichloromethane/methanol mixtures are effective for Boc-protected compounds .
- Temperature Gradient : Slow cooling from reflux to 4°C enhances crystal formation .
- Yield vs. Purity Trade-off : Higher purity (>97%) is achievable with reduced yields due to solubility limits .
Advanced: What strategies can be used to scale up the synthesis of this compound while maintaining reproducibility?
Answer:
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progression in real time .
- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stirring rate) using factorial design to minimize batch variability .
- Quality by Design (QbD) : Define critical quality attributes (CQAs) for intermediates and final product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
